molecular formula C17H20N2O4S2 B4809549 5-ETHYL-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]THIOPHENE-2-CARBOXAMIDE

5-ETHYL-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]THIOPHENE-2-CARBOXAMIDE

Cat. No.: B4809549
M. Wt: 380.5 g/mol
InChI Key: VWGFHRSXFJWNPL-UHFFFAOYSA-N
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Description

5-ETHYL-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]THIOPHENE-2-CARBOXAMIDE is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom, which is known for its diverse applications in medicinal chemistry and material science . This particular compound is of interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

The synthesis of 5-ETHYL-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]THIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds under mild and functional group tolerant conditions . The preparation involves the use of boron reagents and palladium catalysts to facilitate the coupling of thiophene derivatives with other aromatic compounds.

Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity. This can include the use of continuous flow reactors and automated synthesis systems to streamline the process.

Chemical Reactions Analysis

5-ETHYL-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and varying temperatures and pressures to optimize reaction rates and yields.

Scientific Research Applications

5-ETHYL-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]THIOPHENE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-ETHYL-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. Additionally, it can interact with cellular receptors, modulating signaling pathways that influence cell behavior and function .

Comparison with Similar Compounds

Similar compounds to 5-ETHYL-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]THIOPHENE-2-CARBOXAMIDE include other thiophene derivatives such as:

What sets this compound apart is its unique combination of the morpholine sulfonyl group and the thiophene carboxamide structure, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

5-ethyl-N-(3-morpholin-4-ylsulfonylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-2-14-6-7-16(24-14)17(20)18-13-4-3-5-15(12-13)25(21,22)19-8-10-23-11-9-19/h3-7,12H,2,8-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGFHRSXFJWNPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-ETHYL-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]THIOPHENE-2-CARBOXAMIDE
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5-ETHYL-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]THIOPHENE-2-CARBOXAMIDE
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5-ETHYL-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]THIOPHENE-2-CARBOXAMIDE
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5-ETHYL-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]THIOPHENE-2-CARBOXAMIDE
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5-ETHYL-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]THIOPHENE-2-CARBOXAMIDE
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5-ETHYL-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]THIOPHENE-2-CARBOXAMIDE

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